1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone
Description
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF6O/c11-4-8(18)5-1-6(9(12,13)14)3-7(2-5)10(15,16)17/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKBFXJTIAEUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371178 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131805-94-2 | |
| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-2-bromoethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)phenacyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Method Overview
The most common and direct synthetic route to 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone involves the bromination of 3,5-bis(trifluoromethyl)acetophenone. This reaction typically uses bromine as the brominating agent in an acidic medium such as acetic acid.
Reaction Conditions and Procedure
- A solution of 3,5-bis(trifluoromethyl)acetophenone (e.g., 0.5 g, 1.95 mmol) is dissolved in acetic acid (5 mL).
- Bromine (equimolar amount, e.g., 0.312 g, 1.95 mmol) dissolved in acetic acid is added dropwise to the stirred solution at room temperature.
- The reaction mixture is stirred for approximately 5 hours at ambient temperature.
- After completion, water is added, and the mixture is concentrated under reduced pressure.
- The residue is diluted with ethyl acetate, washed sequentially with water and sodium bicarbonate solution to neutralize residual acid and remove impurities.
- The organic layer is dried over sodium sulfate and evaporated to yield the crude product.
- Purification is achieved by recrystallization, yielding the target compound as a light yellow solid with a typical yield of about 62% and melting point around 317–318 K (44–45 °C).
Advantages and Notes
- This method is straightforward and uses readily available reagents.
- The reaction proceeds under mild conditions without the need for catalysts.
- The yield is moderate but reproducible.
- The presence of trifluoromethyl groups enhances the electrophilicity of the acetophenone, facilitating selective bromination at the alpha position to the carbonyl.
Reference Data Table
| Parameter | Details |
|---|---|
| Starting Material | 3,5-Bis(trifluoromethyl)acetophenone |
| Brominating Agent | Bromine in acetic acid |
| Solvent | Acetic acid |
| Temperature | Room temperature (~25 °C) |
| Reaction Time | 5 hours |
| Work-up | Water addition, extraction with ethyl acetate, washing with NaHCO3 |
| Purification | Recrystallization |
| Yield | ~62% |
| Product Appearance | Light yellow solid |
| Melting Point | 317–318 K (44–45 °C) |
Alternative Synthetic Route via Bromination of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone
Method Overview
Another approach involves brominating 1-(3,5-bis(trifluoromethyl)phenyl)ethanone using bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron(III) bromide.
Reaction Conditions
- The reaction is typically carried out in solvents like dichloromethane or chloroform.
- Reflux conditions may be applied to facilitate the bromination.
- Catalytic amounts of iron(III) bromide promote the formation of the alpha-bromo ketone.
- The reaction proceeds via electrophilic bromination at the alpha position to the carbonyl group.
Industrial Considerations
- This method is scalable and often used in industrial settings.
- Continuous flow reactors and automated systems optimize yield and purity.
- Reaction parameters such as temperature, solvent choice, and catalyst loading are carefully controlled to minimize side reactions and maximize selectivity.
Preparation of 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone Precursor via Grignard Reaction
Method Overview
The precursor 1-(3,5-bis(trifluoromethyl)phenyl)ethanone can be synthesized via a Grignard reaction involving 3,5-bis(trifluoromethyl)bromobenzene and acetic anhydride.
Detailed Procedure
- Preparation of the Grignard reagent by reacting 3,5-bis(trifluoromethyl)bromobenzene with magnesium in tetrahydrofuran (THF) at 0–35 °C.
- The Grignard reagent is added slowly to a cooled solution of acetic anhydride in THF or tert-butyl methyl ether, maintaining the temperature below 5 °C, preferably between -10 to -15 °C.
- The reaction mixture is then allowed to warm to about 5 °C.
- Excess acetic anhydride is used to improve yield.
- The reaction is quenched by adding cold water followed by slow addition of an aqueous base (e.g., sodium hydroxide) to hydrolyze excess acetic anhydride and neutralize the mixture.
- The product is extracted with tert-butyl methyl ether, washed with sodium bicarbonate and sodium chloride solutions, and solvents removed by distillation.
- The resulting 1-(3,5-bis(trifluoromethyl)phenyl)ethanone is obtained in high yield and purity.
Key Notes
- Controlling the temperature during Grignard addition is critical to avoid exothermic side reactions.
- Using an excess of acetic anhydride is essential for high yield.
- This intermediate is crucial for subsequent bromination to obtain the target compound.
Summary Table of Preparation Methods
| Method No. | Starting Material | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 3,5-Bis(trifluoromethyl)acetophenone | Bromine in acetic acid, room temp, 5 h | ~62 | Simple, mild conditions, moderate yield |
| 2 | 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone | Bromine or NBS, FeBr3 catalyst, reflux, DCM/CHCl3 | Variable | Industrial scale, catalyst required |
| 3 | 3,5-Bis(trifluoromethyl)bromobenzene + Mg (Grignard) | Acetic anhydride, THF, low temp (-15 to 5 °C) | High | Precursor synthesis, temperature control critical |
Research Findings and Optimization Insights
- The bromination of 3,5-bis(trifluoromethyl)acetophenone is the most straightforward and commonly reported method, yielding the target compound in moderate yields (~62%) with good purity after recrystallization.
- Industrial processes favor the bromination of the ethanone precursor using catalytic bromination under controlled conditions to improve scalability and yield.
- The Grignard synthesis of the ethanone precursor is optimized by slow addition of the Grignard reagent to excess acetic anhydride at low temperatures to minimize side reactions and maximize yield.
- The trifluoromethyl substituents increase the electrophilicity of the aromatic ring and the alpha position of the ketone, facilitating selective bromination.
- Purification typically involves aqueous work-up and recrystallization, with yields and purity depending on reaction control and reagent quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the β-position of the carbonyl group undergoes nucleophilic substitution with diverse nucleophiles, enabling the formation of C–S, C–N, and C–O bonds.
Mechanistic Insight :
- The reaction with tert-butyl (2-amino-2-thioxoethyl)carbamate involves initial bromide displacement by the thiolate nucleophile, followed by cyclization to form the thiazole ring .
- Thiourea derivatives react via a base-assisted SN2 mechanism, where the bromide is replaced by a sulfur nucleophile .
Condensation Reactions
The ketone group participates in condensation reactions with nitrogen nucleophiles, forming heterocyclic scaffolds.
Key Observations :
- Electron-deficient aromatic rings enhance the electrophilicity of the carbonyl carbon, facilitating rapid hydrazone formation and subsequent cyclization .
- Steric hindrance from the 3,5-bis(trifluoromethyl)phenyl group slightly reduces reaction rates compared to simpler analogs.
Stability and Reactivity Trends
- Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF) proceed faster due to enhanced nucleophilicity.
- Temperature Sensitivity : Prolonged heating (>80°C) may lead to decomposition via C–Br bond cleavage.
- Electronic Effects : The electron-withdrawing trifluoromethyl groups stabilize transition states in nucleophilic substitutions, increasing reaction rates compared to non-fluorinated analogs .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its trifluoromethyl group enhances the pharmacodynamic and pharmacokinetic properties of drug candidates. For instance, it plays a role in developing neurokinin-1 (NK-1) receptor antagonists, such as Aprepitant, which is used to prevent chemotherapy-induced nausea and vomiting . The introduction of the trifluoromethyl group has been shown to significantly increase the potency of compounds compared to their non-fluorinated counterparts .
Antimicrobial Activity
Research has demonstrated that derivatives containing the 3,5-bis(trifluoromethyl)phenyl moiety exhibit potent antimicrobial properties against drug-resistant bacteria, including Staphylococcus aureus . This makes such compounds valuable in addressing the growing concern of antibiotic resistance.
Material Science
Advanced Materials Development
The unique properties of this compound make it suitable for developing advanced materials like coatings and polymers that require enhanced chemical resistance and durability. The trifluoromethyl groups contribute to the stability and performance of these materials under harsh conditions .
Agricultural Chemicals
Formulation of Agrochemicals
This compound is also utilized in formulating agrochemicals, providing effective solutions for pest control while minimizing environmental impact. The incorporation of trifluoromethyl groups can enhance the efficacy and selectivity of pesticides, making them more effective against target pests while reducing harm to non-target organisms .
Analytical Chemistry
Standard in Chromatography
In analytical chemistry, this compound serves as a standard in chromatography. It aids researchers in accurately analyzing complex mixtures across various samples by providing reliable reference points for calibration .
Fluorine Chemistry
Building Block for Fluorinated Compounds
The trifluoromethyl groups attached to the phenyl ring enhance the reactivity and selectivity of reactions involving this compound. As a building block in synthesizing other fluorinated compounds, it plays a vital role in fluorine chemistry, which is increasingly important in pharmaceuticals and agrochemicals .
Summary Table of Applications
| Field | Application | Significance |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis (e.g., NK-1 receptor antagonists) | Enhances drug potency and efficacy against nausea and vomiting |
| Material Science | Development of advanced materials (coatings and polymers) | Improves chemical resistance and durability under harsh conditions |
| Agricultural Chemicals | Formulation of effective agrochemicals | Minimizes environmental impact while controlling pests |
| Analytical Chemistry | Standard in chromatography | Aids in accurate analysis of complex mixtures |
| Fluorine Chemistry | Building block for synthesizing fluorinated compounds | Important for enhancing reactivity and selectivity in chemical reactions |
Case Study 1: Antimicrobial Properties
A study published in Molecules highlighted the synthesis of various pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group. These derivatives exhibited significant antimicrobial activity against resistant strains like MRSA, with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL .
Case Study 2: Drug Development
Research on Aprepitant demonstrated that incorporating the trifluoromethyl group into its structure resulted in a five-fold increase in potency compared to its parent molecule. This modification allowed for better central nervous system penetration and improved therapeutic outcomes for patients undergoing chemotherapy .
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Substituted Phenyl Bromoethanones
The target compound is compared below with analogs featuring varying substituents on the phenyl ring:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl groups in the target compound enhance electrophilicity at the carbonyl carbon compared to benzyloxy or acetyloxy analogs, making it more reactive in nucleophilic acyl substitutions .
- Steric Effects : The bulkier benzyloxy groups in the benzyloxy analog hinder crystallization and reduce solubility in polar solvents .
Brominated vs. Non-Brominated Analogs
The bromine atom in the target compound distinguishes it from non-halogenated derivatives:
Key Observations :
- Reactivity: The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) and substitutions, whereas the non-brominated analog primarily undergoes condensations or reductions .
- Molecular Weight : The brominated derivative has a 30% higher molecular weight, impacting solubility and diffusion rates in biological systems .
Positional Isomers
Substituent positioning significantly alters properties:
Key Observations :
- Electronic Effects : The 3,5-CF₃ arrangement in the target compound creates symmetrical electron withdrawal, enhancing resonance stabilization of the carbonyl group compared to the asymmetrical 2,5 isomer .
- Synthetic Utility : The 2,5 isomer lacks bromine, limiting its use in stepwise functionalization .
Crystal Structure Comparisons
While the target compound’s crystal structure is unique, related derivatives provide insights:
Key Observations :
- Halogen Bonding: Unlike phenyl 2-bromoethanone, the target compound exhibits Br···F interactions due to trifluoromethyl groups, influencing packing efficiency .
- Geometric Distortions : The steric bulk of -CF₃ groups distorts the ketone moiety, reducing crystallinity compared to simpler analogs .
Biological Activity
1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and implications in various fields, including medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves the bromination of 3,5-bis(trifluoromethyl)acetophenone. A common method includes the reaction of the acetophenone derivative with bromine in acetic acid, yielding the target compound in moderate yields (approximately 62%) after purification processes .
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a bromoethanone group attached to a phenyl ring that is heavily substituted with trifluoromethyl groups, enhancing its lipophilicity and potential reactivity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety. For instance, derivatives of caffeic acid with this substituent demonstrated significant inhibition of steroid 5α-reductase type 1 (SRD5A1), an important target in treating conditions like androgenic alopecia. The compound exhibited an IC50 value of 1.44 ± 0.13 µM , indicating a promising non-steroidal suppressive effect on DHT production .
Cytotoxicity and Safety Profile
While the biological activities are compelling, safety assessments are crucial. The compound is classified as a skin and eye irritant, causing burns upon contact. Ingestion or inhalation can lead to severe gastrointestinal and respiratory tract burns, emphasizing the necessity for careful handling .
| Effect | Outcome |
|---|---|
| Eye Contact | Causes burns |
| Skin Contact | Causes burns |
| Ingestion | Gastrointestinal burns |
| Inhalation | Respiratory tract burns |
Mechanistic Insights
Molecular docking studies suggest that the trifluoromethyl groups enhance binding affinity to biological targets by increasing hydrophobic interactions. This structural feature may also contribute to its inhibitory effects on SRD5A1 by stabilizing enzyme-inhibitor complexes .
Study on SRD5A1 Inhibition
In a controlled laboratory setting, caffeic acid N-[3,5-bis(trifluoromethyl)phenyl]amide was tested against human keratinocyte cells. The results indicated that at concentrations as low as 0.2 µM , the compound effectively inhibited DHT production while maintaining cell viability above 80% . This study positions the compound as a candidate for further development in treating androgen-related disorders .
Cancer Research Implications
The broader implications of compounds like this compound extend into oncology. As noted in related research on NK-1 receptor antagonists such as Aprepitant, compounds with similar structural motifs have shown efficacy in reducing tumor growth and metastasis in preclinical models . This suggests potential applications in cancer therapeutics.
Q & A
Q. What are the established synthetic routes for 1-(3,5-Bis(trifluoromethyl)phenyl)-2-bromoethanone?
The primary method involves bromination of 3',5'-bis(trifluoromethyl)acetophenone using pyridinium tribromide in tetrahydrofuran (THF). The reaction is stirred at room temperature, followed by extraction with dichloromethane and purification via standard techniques. This protocol yields the target compound with structural confirmation by ¹H NMR and ¹³C NMR spectroscopy .
Q. How is this compound characterized in academic research?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Key ¹H NMR signals include aromatic protons (δ ~8.6 ppm for trifluoromethyl-substituted aryl groups) and the carbonyl-adjacent brominated methylene group (δ ~4.8 ppm). ¹³C NMR confirms the carbonyl (δ ~190 ppm) and trifluoromethyl carbons (δ ~120–125 ppm, quartets due to coupling with fluorine) .
Q. What solvents and conditions are critical for its stability during experiments?
While explicit stability data are not reported, bromoethanones generally require anhydrous conditions and storage at low temperatures (0–6°C) to prevent decomposition. Reactions in THF or dichloromethane are common, with inert atmospheres (N₂/Ar) recommended for moisture-sensitive steps .
Advanced Research Questions
Q. What mechanistic role does this compound play in synthesizing antimicrobial agents?
In medicinal chemistry, it serves as an alkylating agent to form carbon-nitrogen bonds. For example, it reacts with hydantoin derivatives under nucleophilic substitution conditions to yield antimicrobial compounds. The electron-withdrawing trifluoromethyl groups enhance electrophilicity at the carbonyl-adjacent carbon, facilitating attack by nucleophiles like amines or sulfonamides .
Q. How can reaction yields be optimized in its application to heterocyclic synthesis?
A reported synthesis of hydantoin derivatives achieved a 38% yield, suggesting competing side reactions (e.g., hydrolysis or over-alkylation). Optimization strategies include:
Q. What analytical challenges arise in quantifying trace impurities during synthesis?
High-performance liquid chromatography (HPLC) with UV detection is recommended, leveraging the compound’s strong UV absorption due to the aryl trifluoromethyl groups. Contaminants like unreacted acetophenone or bromination by-products (e.g., dibromo derivatives) require gradient elution methods for resolution. Mass spectrometry (MS) further aids in identifying impurities via exact mass analysis .
Methodological Recommendations
- Scale-up Synthesis: Use dropwise addition of pyridinium tribromide to control exothermic bromination.
- Purification: Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product .
- Reactivity Screening: Test nucleophilic substitutions with diverse amines (primary/secondary) to explore structure-activity relationships in drug discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
